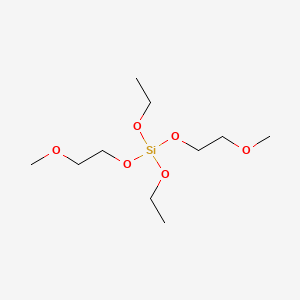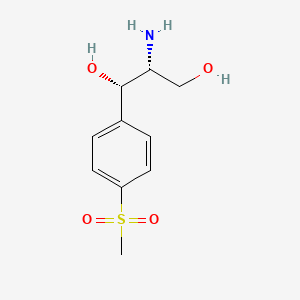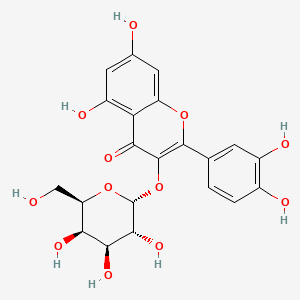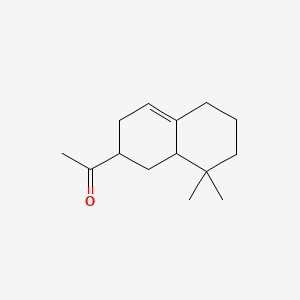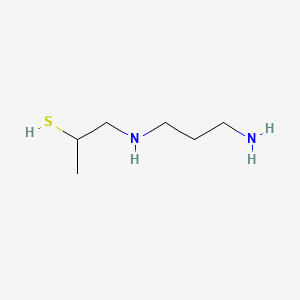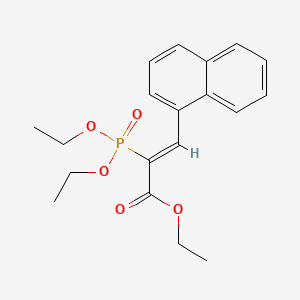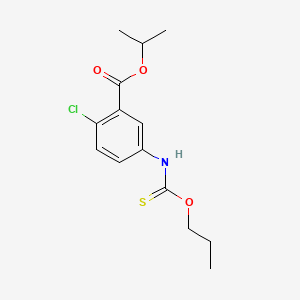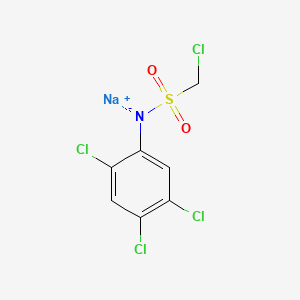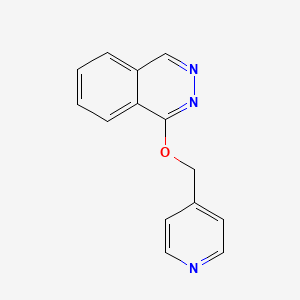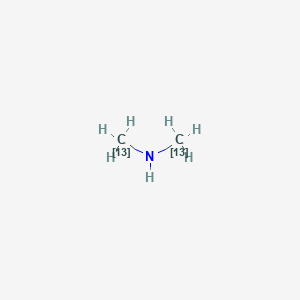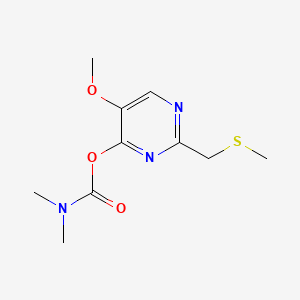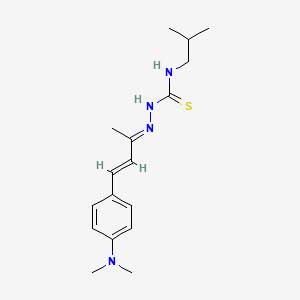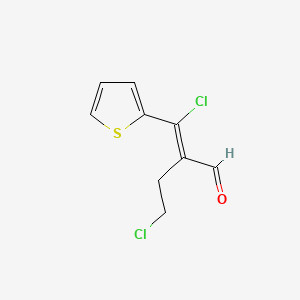
4-Chloro-2-(chloro-2-thienylmethylene)butyraldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by the presence of a thiophene ring substituted with chlorine atoms and an aldehyde functional group. It is used in various chemical processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde typically involves the reaction of 2-chlorothiophene with butyraldehyde under specific conditions. The reaction is carried out in the presence of a catalyst, often a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and efficiency. The process involves the careful control of reaction parameters, including temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: 4-chloro-2-(chloro-2-thienylmethylene)butyric acid.
Reduction: 4-chloro-2-(chloro-2-thienylmethylene)butanol.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
- 4-chloro-2-(methylthio)butyraldehyde
- 4-chloro-2-(ethylthio)butyraldehyde
- 4-chloro-2-(phenylthio)butyraldehyde
Comparison: Compared to its analogs, 4-chloro-2-(chloro-2-thienylmethylene)butyraldehyde is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in synthetic chemistry and research applications.
Properties
CAS No. |
84100-57-2 |
|---|---|
Molecular Formula |
C9H8Cl2OS |
Molecular Weight |
235.13 g/mol |
IUPAC Name |
(2Z)-4-chloro-2-[chloro(thiophen-2-yl)methylidene]butanal |
InChI |
InChI=1S/C9H8Cl2OS/c10-4-3-7(6-12)9(11)8-2-1-5-13-8/h1-2,5-6H,3-4H2/b9-7- |
InChI Key |
QXEFQLSTMWQGGF-CLFYSBASSA-N |
Isomeric SMILES |
C1=CSC(=C1)/C(=C(\CCCl)/C=O)/Cl |
Canonical SMILES |
C1=CSC(=C1)C(=C(CCCl)C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


